

In Vitro Experimental Models for 5-O-Primeverosylapigenin: Application Notes and Protocols

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Compound of Interest

Compound Name: 5-O-Primeverosylapigenin

Cat. No.: B15391153

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Note on Data Availability

Direct in vitro experimental data for **5-O-Primeverosylapigenin** is limited in publicly available scientific literature. The following application notes and protocols are based on the well-documented activities of its parent aglycone, Apigenin. These methodologies provide a foundational framework for investigating the biological activities of **5-O-Primeverosylapigenin**, though specific parameters such as optimal concentrations and incubation times may require optimization.

Introduction to 5-O-Primeverosylapigenin and its Potential Applications

5-O-Primeverosylapigenin is a glycosidic form of apigenin, a widely studied flavone found in various plants. Apigenin is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.^{[1][2]} The addition of a primeverosyl group may influence the bioavailability, solubility, and specific biological activities of the apigenin molecule.^[3] In vitro studies are crucial for elucidating the specific mechanisms of action of **5-O-Primeverosylapigenin** and evaluating its therapeutic potential.

Potential In Vitro Applications and Supporting Data for Apigenin

Based on the known activities of apigenin, in vitro models can be employed to investigate the following for **5-O-Primeverosylapigenin**:

Anti-inflammatory Activity

Apigenin has been shown to exert anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[\[4\]](#)[\[5\]](#)

Table 1: Summary of In Vitro Anti-inflammatory Effects of Apigenin

Cell Line	Model System	Treatment Concentration	Key Findings
RAW 264.7 Murine Macrophages	Lipopolysaccharide (LPS)-induced inflammation	5-40 μ M	Inhibition of nitric oxide (NO) production; Reduction of TNF- α , IL-6, and IL-1 β expression. [5]
Human Umbilical Vein Endothelial Cells (HUVECs)	TNF- α -induced inflammation	10-20 μ M	Suppression of adhesion molecule expression (VCAM-1, ICAM-1).

Anticancer Activity

Apigenin demonstrates anticancer properties through the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation and migration in various cancer cell lines.[\[1\]](#)[\[6\]](#)

Table 2: Summary of In Vitro Anticancer Effects of Apigenin

Cell Line	Cancer Type	Treatment Concentration	Key Findings
HeLa	Cervical Cancer	18.28 μ M (IC50)	Induction of apoptosis and inhibition of cell proliferation.[1]
PC-3, LNCaP	Prostate Cancer	20-50 μ M	Induction of apoptosis and cell cycle arrest at G2/M phase.[6]
A549	Lung Cancer	10-50 μ M	Inhibition of cell migration and invasion.
MCF-7	Breast Cancer	10-50 μ M	Induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Activity

Apigenin has shown potential in protecting neurons from various insults, suggesting a role in neurodegenerative disease research.[7]

Table 3: Summary of In Vitro Neuroprotective Effects of Apigenin

Cell Line	Model System	Treatment Concentration	Key Findings
SH-SY5Y Neuroblastoma Cells	6-hydroxydopamine (6-OHDA)-induced neurotoxicity	5-20 μ M	Protection against oxidative stress and apoptosis.[8]
Primary Cortical Neurons	Glutamate-induced excitotoxicity	1-10 μ M	Reduction of neuronal cell death.

Antioxidant Activity

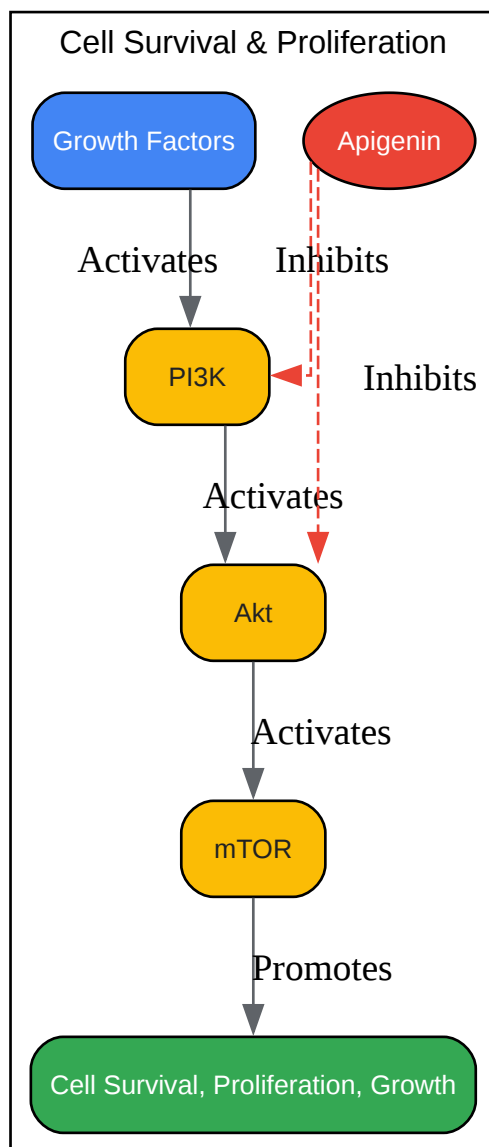
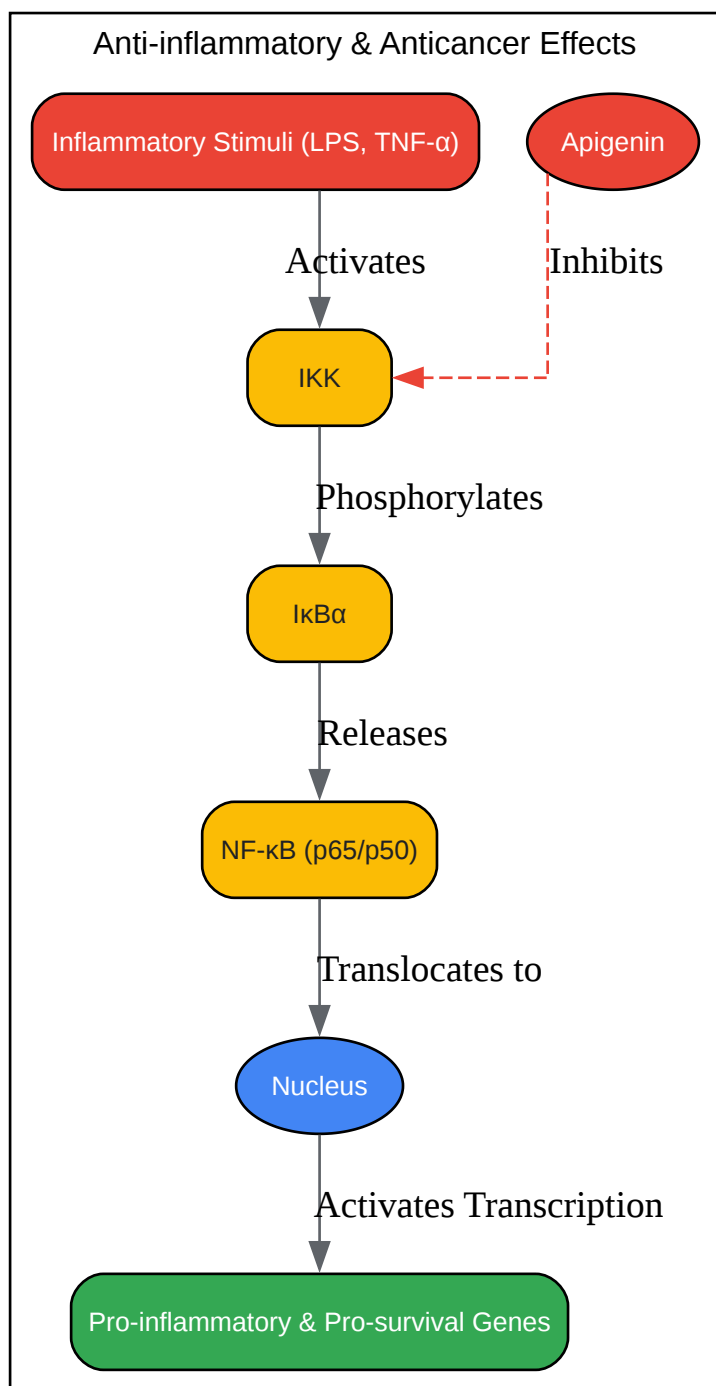
The antioxidant capacity of apigenin is a key mechanism underlying its various biological effects.

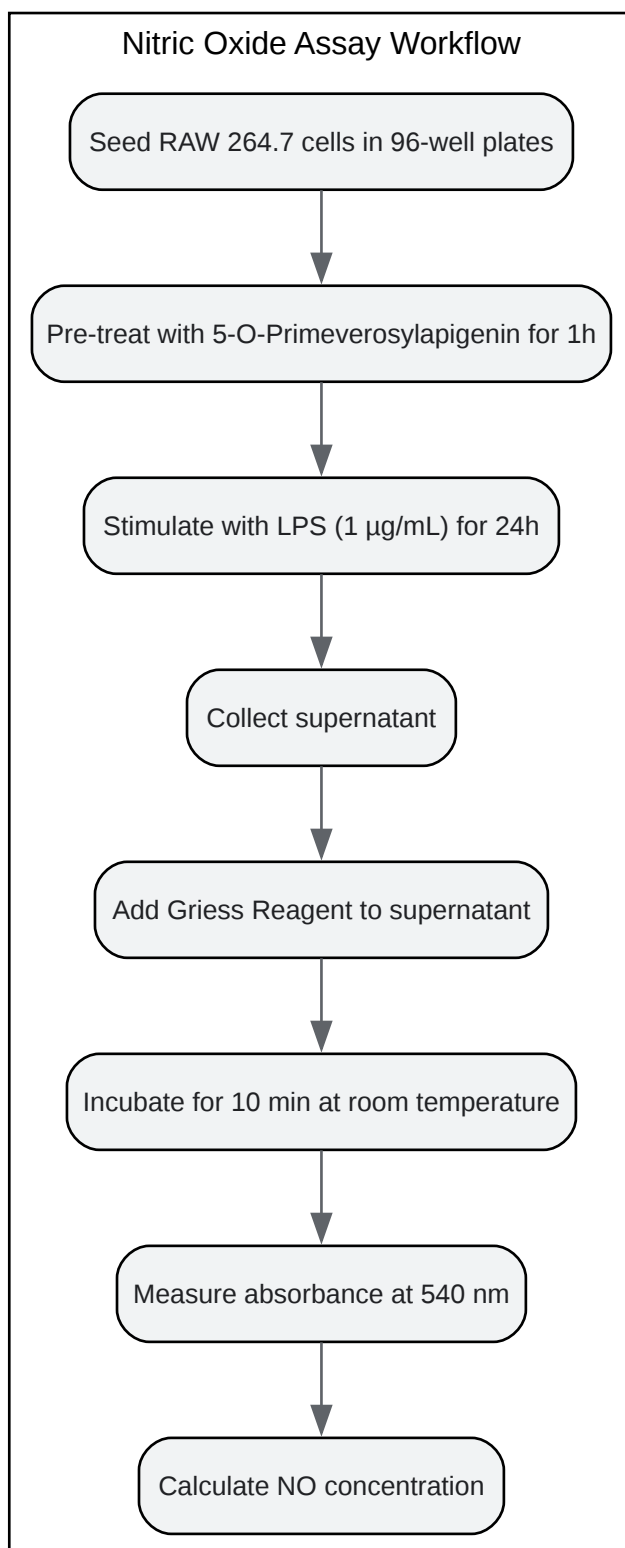
Table 4: Summary of In Vitro Antioxidant Activity of Apigenin

Assay	Principle	Typical Concentration Range	Endpoint Measurement
DPPH Radical Scavenging Assay	Measures the ability to donate a hydrogen atom to the stable DPPH radical.	1-100 µg/mL	Decrease in absorbance at 517 nm.
ABTS Radical Scavenging Assay	Measures the ability to scavenge the ABTS radical cation.	1-100 µg/mL	Decrease in absorbance at 734 nm.
Ferric Reducing Antioxidant Power (FRAP) Assay	Measures the ability to reduce ferric iron (Fe ³⁺) to ferrous iron (Fe ²⁺).	1-100 µg/mL	Increase in absorbance at 593 nm.

Key Signaling Pathways Modulated by Apigenin

In vitro studies have identified several key signaling pathways that are modulated by apigenin. These pathways are critical targets for drug development and understanding disease pathogenesis.





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